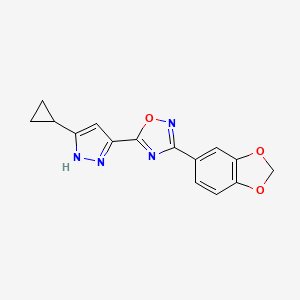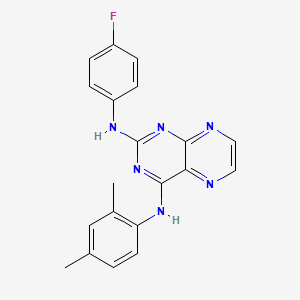
3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, also known as 3-BODCP, is a member of the oxadiazole family of heterocyclic compounds. It is an aromatic heterocyclic compound that contains both an oxygen and nitrogen atom. It is a colorless, odorless solid that is soluble in organic solvents. 3-BODCP has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science.
科学的研究の応用
3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied extensively as a potential therapeutic agent for a variety of diseases and conditions. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied as a potential treatment for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. It has also been studied as a potential treatment for depression, anxiety, and bipolar disorder.
作用機序
The exact mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound acts as an agonist at multiple receptor sites in the brain. Specifically, it has been found to act as an agonist at the 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors. It has also been found to act as an agonist at the α2-adrenergic and D2-dopamine receptors, as well as the mu-opioid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole are not fully understood. However, it has been found to have a variety of effects on the central nervous system. It has been found to reduce anxiety, depression, and pain, as well as to improve cognition and memory. In addition, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.
実験室実験の利点と制限
The advantages of using 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a safe compound with low toxicity. However, there are some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not fully understood, and its effects on the body have not been fully characterized. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not very stable and can degrade over time.
将来の方向性
There are several future directions for research on 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. These include further characterization of its mechanism of action and biochemical and physiological effects, as well as development of new synthesis methods and improved formulations. Additionally, further research is needed to explore its potential therapeutic applications, such as in the treatment of neurological disorders, depression, anxiety, and bipolar disorder. Finally, research is needed to explore its potential applications in materials science and organic synthesis.
合成法
3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be synthesized from the reaction of 1,3-benzodioxole and 3-cyclopropyl-1H-pyrazole-5-carbaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and proceeds in a two-step process. In the first step, the 1,3-benzodioxole reacts with the 3-cyclopropyl-1H-pyrazole-5-carbaldehyde to form a dioxolane intermediate. In the second step, the dioxolane intermediate is protonated and cyclized to form 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-2-8(1)10-6-11(18-17-10)15-16-14(19-22-15)9-3-4-12-13(5-9)21-7-20-12/h3-6,8H,1-2,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICAZBCTAHKJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417943.png)
![3-(5-bromo-2-methoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417963.png)
![3-[4-(benzyloxy)phenyl]-9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417966.png)

![1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-fluorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417973.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide](/img/structure/B6417986.png)
![8-(butan-2-yl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417987.png)
![8-(2-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417988.png)
![1-(3-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}propyl)piperidine-4-carboxamide](/img/structure/B6418003.png)

![6-ethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6418019.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6418025.png)